

Diacetone Alcohol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Diacetone alcohol*

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Diacetone Alcohol**, a versatile oxygenated solvent and chemical intermediate. This document will cover its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, with a particular focus on its relevance to the pharmaceutical industry.

Chemical Identity and Properties

Diacetone alcohol is chemically known as 4-Hydroxy-4-methylpentan-2-one, with the CAS Number 123-42-2.^{[1][2]} It is a clear, colorless liquid with a mild, pleasant odor.^[2]

Chemical Identifiers

Identifier	Value
IUPAC Name	4-Hydroxy-4-methylpentan-2-one ^[1]
CAS Number	123-42-2 ^{[1][2]}
Chemical Formula	C ₆ H ₁₂ O ₂ ^{[1][2]}
Molecular Weight	116.16 g/mol ^{[1][3]}
EC Number	204-626-7 ^{[1][2]}
UN Number	1148 ^[1]

Physicochemical Properties

Property	Value
Appearance	Clear, colorless liquid[1][2]
Odor	Mild, pleasant[2][3]
Boiling Point	166 °C[1][3]
Melting Point	-47 °C[1][2]
Density	0.938 g/cm ³ [1][2]
Flash Point	58 °C (closed cup)[2]
Solubility	Miscible with water and most organic solvents[2][4]
Vapor Pressure	<1 mmHg at 20 °C[3]
Refractive Index (nD)	1.4235[1]

Spectroscopic Data

Spectroscopy	Data
¹ H NMR (90 MHz, CDCl ₃)	Chemical shifts (ppm): 1.25 (s, 6H), 2.20 (s, 3H), 2.65 (s, 2H), 3.95 (s, 1H)[5]
¹³ C NMR (CDCl ₃)	Chemical shifts (ppm): 208.9, 70.0, 52.9, 32.1, 29.3[6]
Infrared (IR)	Major peaks (cm ⁻¹): 3450 (O-H stretch), 2970 (C-H stretch), 1710 (C=O stretch), 1360, 1170[7]
Mass Spectrometry (MS)	Major fragments (m/z): 43 (100%), 59 (38%), 58 (21%), 101 (12%)[5]

Experimental Protocols

Laboratory Synthesis of Diacetone Alcohol

A standard laboratory preparation involves the base-catalyzed aldol condensation of acetone.

[1] The following protocol is adapted from established organic synthesis procedures.[8][9]

Materials:

- Acetone (commercial grade, dried over anhydrous potassium carbonate if necessary)
- Barium hydroxide (hydrated or anhydrous)[8]
- Glass wool[8]
- Porous boiling chips

Equipment:

- Round-bottom flask (1-2 L)[8]
- Soxhlet extractor[8]
- Reflux condenser[8]
- Heating mantle or oil bath[8]
- Fractionating column (e.g., Glinsky)[8]
- Distillation apparatus with a well-cooled condenser[8]
- Claisen flask (for vacuum distillation)[8]

Procedure:

- Reaction Setup: Assemble a 2 L round-bottom flask equipped with a Soxhlet extractor and a reflux condenser.[8] Place 1500 mL (1190 g) of acetone and a few boiling chips into the flask.[8]
- Catalyst Preparation: In the Soxhlet extractor, place two paper thimbles, one above the other.[8] Fill the lower thimble almost full and the upper thimble about three-quarters full with

barium hydroxide.[8] Fill the remaining space in the upper thimble with glass wool to prevent the catalyst from being carried over.[8]

- **Reaction:** Heat the flask using a heating mantle or oil bath to reflux the acetone rapidly.[8] As the reaction progresses, the boiling point of the mixture will rise, requiring an increase in the heating temperature. The reaction is typically complete after 95-120 hours of continuous reflux, or when the liquid no longer boils when heated strongly.[9] The reaction can be interrupted at any time without affecting the outcome.
- **Initial Purification (Acetone Removal):** After the reaction is complete, cool the flask. The mixture will contain approximately 80% **diacetone alcohol**. [9] Fit the flask with a fractionating column and a condenser for distillation.[8] Heat the flask in an oil bath, gradually raising the temperature to 125 °C to distill off the unreacted acetone.[8] The temperature at the top of the column should be around 70 °C when the acetone has been completely removed.[8]
- **Final Purification (Vacuum Distillation):** Transfer the residual liquid, which is about 95% **diacetone alcohol**, to a Claisen flask for distillation under reduced pressure.[8] Distilling at atmospheric pressure can cause decomposition of the product back to acetone.[8] Collect the fraction that distills at 71-74 °C / 23 mmHg.[8] The expected yield is approximately 850 g (71% of the theoretical amount).[8]

Industrial Production Insights

Industrially, **diacetone alcohol** is also produced from the aldol condensation of acetone.[10] This can be achieved using homogeneous base catalysts like methanolic NaOH or KOH in a plug flow reactor, followed by neutralization and distillation.[10] Another approach is reactive distillation, which combines the reaction and separation steps into a single unit, offering advantages in conversion and selectivity.[10][11]

Applications in Research and Drug Development

Diacetone alcohol's unique combination of a hydroxyl and a carbonyl group, along with its favorable solvency, makes it a valuable compound in various applications, including the pharmaceutical industry.[4]

Solvent in Pharmaceutical Formulations

Diacetone alcohol is used as a solvent in pharmaceutical preparations.^[10] Its miscibility with both water and common organic solvents allows it to be used in a variety of formulation types.^{[2][4]} Its low evaporation rate can be advantageous in controlling the drying time of coatings and films.^[2]

Chemical Intermediate in Synthesis

Diacetone alcohol serves as a crucial intermediate in the synthesis of other important industrial chemicals.^{[2][12]} For instance, it undergoes dehydration to produce mesityl oxide, which can then be hydrogenated to yield methyl isobutyl ketone (MIBK), a widely used solvent.^{[1][12]} Hydrogenation of **diacetone alcohol** itself produces hexylene glycol.^[1] These derivatives have broad applications, including in coatings and as solvents.

Safety and Toxicology

Diacetone alcohol is considered to have low acute toxicity.^[13] However, it can cause irritation to the eyes and respiratory system.^[14]

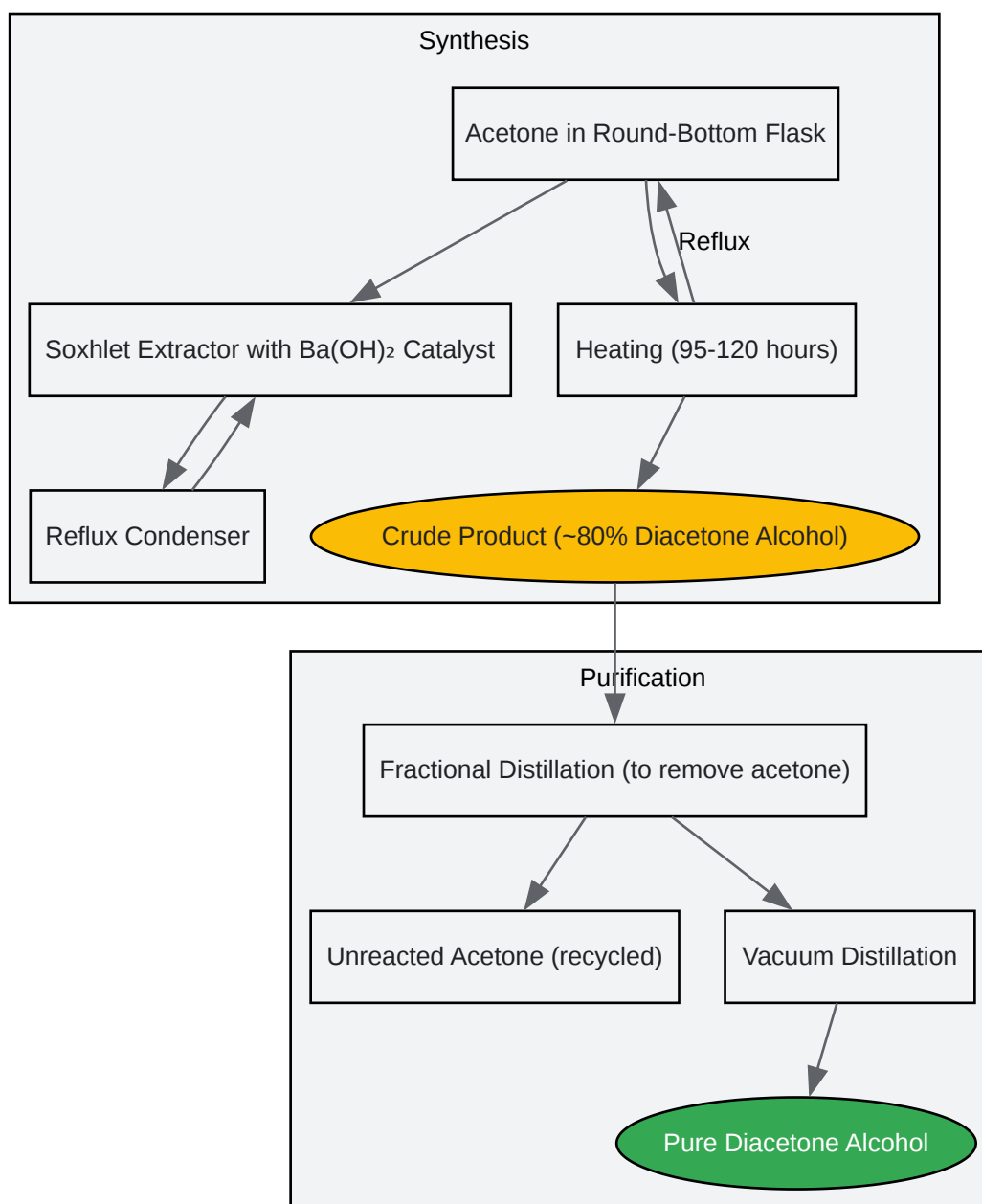
Acute Toxicity Data

Route of Exposure	Species	LD50 / LC0
Oral	Rat	3,002 mg/kg ^[14]
Dermal	Rat	>1,875 mg/kg ^[14]
Inhalation	Rat	>7.6 mg/L (4 h) ^[15]

Prolonged or repeated exposure may lead to central nervous system depression, and potential damage to the liver and kidneys has been noted in animal studies.^[13] Regulatory bodies like OSHA and NIOSH have established permissible exposure limits for workplace environments.^[15]

Visualized Workflows and Pathways

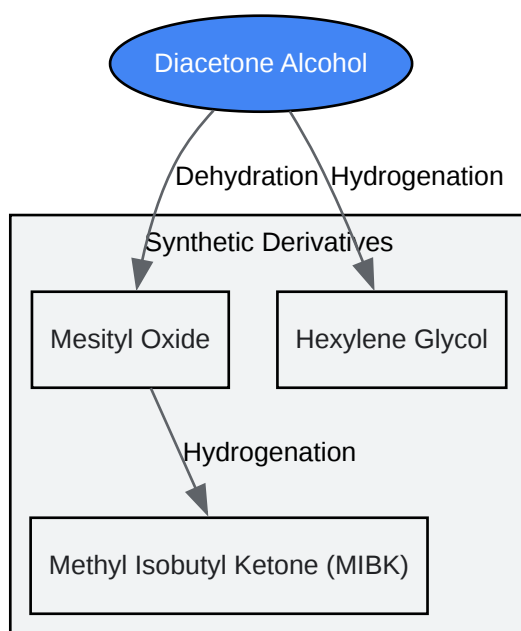
Laboratory Synthesis and Purification Workflow



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Caption: Laboratory synthesis and purification workflow for **diacetone alcohol**.

Role as a Chemical Intermediate



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Caption: **Diacetone alcohol** as a key chemical intermediate.

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